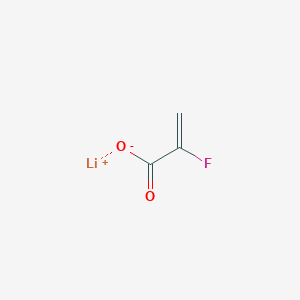
Lithium;2-fluoroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-fluoroprop-2-enoate is a chemical compound that has gained significant attention in various scientific fields. It is rarely isolated but is widely used as a reagent in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of Lithium;2-fluoroprop-2-enoate involves the deprotonation of enolizable ketones, aromatic alcohols, aldehydes, and esters to give enolates . The deprotonation is typically done using lithium diisopropylamide (LDA) .Molecular Structure Analysis
The molecular formula of Lithium;2-fluoroprop-2-enoate is C3H2FLiO2. The structure of this compound is related to allyl anions, with the anionic charge being delocalized over the oxygen and the two carbon sites .Chemical Reactions Analysis
The chemical reactions involving Lithium;2-fluoroprop-2-enoate are complex and involve numerous influencing factors . For instance, non-destructive Li nuclear reaction analysis techniques have been used to profile the Li distribution at the surface of graphitic Li-ion battery anodes .Physical And Chemical Properties Analysis
Lithium;2-fluoroprop-2-enoate has a molecular weight of 95.99. Lithium, in general, has a melting point of 180.54 C, a boiling point of 1342 C, a specific gravity of 0.534 (20 C), and a valence of 1 .Wissenschaftliche Forschungsanwendungen
- The unstable interface between lithium anodes and electrolytes in LABs can lead to reduced Coulombic efficiency and shorter cycle life. Fluorine-doped lithium oxide acts as an effective SEI layer, protecting the anode during charge/discharge cycles. It prevents lithium vacancies from being trapped by oxygen vacancies, thus enhancing battery performance .
- At room temperature (300 K), variations in fluoride ion concentration do not significantly affect the mechanical moduli (Young’s modulus) of Li2−xO1−xFx. This stability ensures the SEI layer’s durability .
- LABs, including those utilizing fluorine-doped lithium oxide, are considered next-generation lithium batteries due to their high energy density, novel redox reactions, low cost, non-toxicity, and safety. Li2−xO1−xFx contributes to achieving these desirable characteristics .
SEI Layer Enhancement
Acceptable Mechanical Properties
Promising Alternatives for Traditional Lithium-Ion Batteries
Safety and Hazards
Zukünftige Richtungen
The future of Lithium;2-fluoroprop-2-enoate and other lithium compounds lies in improving their power and energy density along with cost reductions . There is also a focus on understanding the interfacial reactions occurring in Li–S batteries . These developments will allow for more efficient and target-oriented future endeavors in achieving high-performance solid-state LIBs .
Wirkmechanismus
Target of Action
Lithium;2-fluoroprop-2-enoate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is a key enzyme involved in numerous cellular processes, including cell differentiation, proliferation, and apoptosis. IMPA plays a crucial role in the phosphatidylinositol signaling pathway .
Mode of Action
Lithium;2-fluoroprop-2-enoate interacts with its targets by inhibiting their activity. By inhibiting GSK-3, lithium can modulate various downstream pathways, including the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . The inhibition of IMPA disrupts the phosphatidylinositol signaling pathway .
Biochemical Pathways
The inhibition of GSK-3 and IMPA by lithium;2-fluoroprop-2-enoate affects several biochemical pathways. For instance, the Wnt/β-catenin pathway is involved in cell proliferation and differentiation, while the BDNF pathway plays a role in neuronal survival and growth. The Nrf2 pathway is crucial for antioxidant defense, and the TLR4/NFκB pathway is involved in inflammatory responses .
Pharmacokinetics
The pharmacokinetics of lithium compounds are characterized by good oral absorption, distribution mainly in the total body water, no metabolism, and almost complete elimination unchanged by renal clearance . Lithium has an extremely narrow therapeutic window, which necessitates careful therapeutic drug monitoring .
Result of Action
The inhibition of GSK-3 and IMPA by lithium;2-fluoroprop-2-enoate leads to various molecular and cellular effects. These include neuroprotection, synaptic maintenance, antioxidant effects, anti-inflammatory effects, and modulation of protein homeostasis . These effects contribute to lithium’s therapeutic action in psychiatric disorders and potential use in neurodegenerative conditions .
Action Environment
The action, efficacy, and stability of lithium;2-fluoroprop-2-enoate can be influenced by various environmental factors. For instance, factors such as age, body weight, renal function, and drug-drug interactions can affect the pharmacokinetics of lithium .
Eigenschaften
IUPAC Name |
lithium;2-fluoroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO2.Li/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCOJOOFSGPBSI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=C(C(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FLiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288569-85-7 |
Source


|
| Record name | lithium(1+) ion 2-fluoroprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2417937.png)



![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2417947.png)



![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)
![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)